N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide

Description

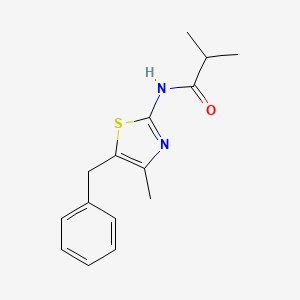

N-(5-Benzyl-4-methylthiazol-2-yl)isobutyramide is a thiazole-based amide derivative characterized by a benzyl group at the 5-position and a methyl group at the 4-position of the thiazole ring, linked to an isobutyramide moiety. Thiazole derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their diverse reactivity and functional tunability .

Properties

IUPAC Name |

N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-10(2)14(18)17-15-16-11(3)13(19-15)9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTAKKBKDNJEIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C(C)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide typically involves the reaction of 5-benzyl-4-methylthiazole with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antitumor and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide involves its interaction with specific molecular targets. For instance, in its antitumor activity, the compound has been shown to induce apoptosis in cancer cells by causing G1-phase arrest in the cell division cycle . This is achieved through its interaction with cellular proteins and enzymes that regulate the cell cycle.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-Based Isobutyramide Derivatives

Compounds such as N-(4-(2,4-dihydroxyphenyl)thiazol-2-yl)isobutyramide () share the thiazole-isobutyramide backbone but differ in substituents. The dihydroxyphenyl group at the 4-position introduces hydrogen-bonding capacity, increasing polarity compared to the benzyl and methyl groups in the target compound. This structural variation likely elevates melting points and alters solubility:

- Molecular weight : 278.33 () vs. ~273 for the target compound (calculated).

- Purity : 97% (), typical for lab-grade synthetic amides.

- Application: Lab reagents () vs.

In , N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)isobutyramide derivatives (A28–A35) exhibit:

- Melting points : 190.6–265.7°C, influenced by electron-withdrawing substituents (e.g., chlorophenyl).

- Yields : 55–91%, dependent on synthetic conditions.

- Spectroscopy : Key $^1$H-NMR shifts at 7.36–7.72 ppm (aromatic protons) and $^{13}$C-NMR signals for carbonyl carbons (~170 ppm) .

The target compound’s benzyl group may reduce crystallinity (lower melting point) compared to chlorophenyl analogs, while its methyl group could enhance lipophilicity.

Thiadiazole and Related Heterocyclic Derivatives

details thiadiazole-isobutyramide hybrids (e.g., compounds 8a–8c ), which differ in heterocyclic core and substituents:

- Melting points : 160–290°C, lower than thiazole derivatives due to reduced ring stability.

- Yields : 70–80%, comparable to thiazole analogs.

- Spectroscopy : IR stretches at 1605–1719 cm$^{-1}$ (C=O), distinct $^1$H-NMR patterns for acetyl/methyl groups (e.g., 2.49 ppm for CH$_3$ in 8a ) .

These compounds highlight how heterocycle choice (thiadiazole vs. thiazole) modulates electronic properties and bioactivity. The target compound’s thiazole core may offer greater metabolic stability than thiadiazoles.

Structural Modifications and Functional Group Impact

- Aliphatic vs.

- Electron-Withdrawing Groups : Chlorophenyl substituents () increase melting points and antibacterial activity compared to electron-donating groups (e.g., benzyl) .

- Hydrogen-Bonding Groups : Dihydroxyphenyl () enhances water solubility, whereas methyl/benzyl groups favor lipid membrane penetration .

Data Tables

Table 1: Comparison of Thiazole-Isobutyramide Derivatives

Table 2: Thiadiazole-Isobutyramide Hybrids ()

| Compound | Substituents | Melting Point (°C) | Yield (%) | IR C=O Stretch (cm⁻¹) |

|---|---|---|---|---|

| 6 | Isoxazole-phenyl | 160 | 70 | 1606 |

| 8a | Acetyl-pyridinyl | 290 | 80 | 1679, 1605 |

| 8b | Ethoxycarbonyl-pyridinyl | 200 | 80 | 1715, 1617 |

Biological Activity

N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an enzyme inhibitor and its antiproliferative effects against cancer cell lines. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Target of Action

this compound is primarily investigated for its antiproliferative activity against various cancer cell lines. Similar thiazole derivatives have shown effectiveness in inhibiting cell growth, suggesting that this compound may also target critical pathways involved in cell division and survival.

Mode of Action

The compound interacts with cellular targets, leading to significant changes in cell morphology and inducing cell cycle arrest. This effect is associated with the induction of apoptosis, indicating that it may disrupt normal cellular processes essential for cancer cell proliferation.

Biochemical Pathways

Research indicates that this compound may interfere with pathways related to kinase activity, which are crucial for regulating cell growth and metabolism. The compound's ability to inhibit specific kinases could make it a candidate for treating diseases linked to dysregulated kinase activity .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound | Structural Features | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Benzyl and thiazole moieties | Antiproliferative, potential enzyme inhibitor | Induces apoptosis, cell cycle arrest |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamide | Thiazole derivative | Neuraminidase inhibition | Disrupts viral replication pathways |

| N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives | Multi-target-directed ligands | Anticancer properties | Interferes with multiple cellular targets |

Case Studies and Research Findings

- Antiproliferative Studies : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The IC50 values indicate a potent inhibition of cell growth, suggesting its potential utility as an anticancer agent .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. This inhibition is thought to contribute to the observed antiproliferative effects, making it a candidate for further development in cancer therapeutics .

- Comparative Analysis : When compared with similar compounds, this compound stands out due to its unique structural features that enhance its reactivity and biological activity. Its benzyl group combined with the thiazole structure allows for distinct interactions at the molecular level, which may lead to varied therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.